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Compound of Interest

Compound Name: Desmethylolanzapine

Cat. No.: B164593

Structural Elucidation of N-
desmethylolanzapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation
of N-desmethylolanzapine, a primary metabolite of the atypical antipsychotic olanzapine. This
document details the analytical techniques, experimental protocols, and key data obtained from
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are pivotal for the
unequivocal identification and characterization of this metabolite.

Introduction

N-desmethylolanzapine is a significant circulating metabolite of olanzapine, an established
medication for the treatment of schizophrenia and bipolar disorder. The metabolic conversion is
primarily catalyzed by the cytochrome P450 enzyme CYP1AZ2 in the liver.[1] Accurate
identification and structural confirmation of N-desmethylolanzapine are critical for
understanding the pharmacokinetics, metabolism, and potential pharmacological activity of
olanzapine and its derivatives. This guide focuses on the application of NMR and mass
spectrometry for the definitive structural elucidation of N-desmethylolanzapine.

Physicochemical Properties
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A summary of the key physicochemical properties of N-desmethylolanzapine is presented in
the table below.

Property Value
2-methyl-4-(piperazin-1-yl)-10H-thieno[2,3-b][2
IUPAC Name y . (P p. yl) [2,3-b][2]
[3]benzodiazepine
4'-Desmethylolanzapine, Desmethylolanzapine,
Synonyms
LY170055
Molecular Formula C16H18N4S
Molecular Weight 298.41 g/mol
CAS Number 161696-76-0

Metabolic Pathway of Olanzapine to N-
desmethylolanzapine

The metabolic pathway from olanzapine to N-desmethylolanzapine is a crucial aspect of its
biotransformation. The following diagram illustrates this enzymatic conversion.
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Metabolic conversion of olanzapine.

Structural Elucidation by Nuclear Magnetic
Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules,
providing detailed information about the chemical environment of individual atoms. While
complete experimental *H and 13C NMR data for N-desmethylolanzapine are not widely
available in the public domain, high-quality predicted spectra provide valuable insights for its
structural confirmation. The key distinguishing feature in the *H NMR spectrum of N-
desmethylolanzapine compared to olanzapine is the absence of the N-methyl signal.

Predicted *H NMR Spectral Data

The following table summarizes the predicted *H NMR chemical shifts for N-
desmethylolanzapine. These predictions are based on computational models and are
essential for guiding the interpretation of experimental data.
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Predicted *H Chemical

Atom . Multiplicity
Shift (ppm)

Aromatic Protons 6.8-7.5 m

Thiophene Proton ~6.7 S

Piperazine Protons 28-35 m

Thiophene-CHs ~2.3 S

Piperazine-NH Variable (broad) s

Note: Predicted chemical shifts can vary depending on the software and parameters used.

Experimental verification is crucial.

Predicted **C NMR Spectral Data

The predicted 13C NMR spectrum provides information on the carbon skeleton of the molecule.

The absence of the N-methyl carbon signal is a key diagnostic feature.

Atom Type Predicted **C Chemical Shift (ppm)
Aromatic/Thiophene Carbons 115-160

Piperazine Carbons 45 - 55

Thiophene-CHs ~15

Note: As with *H NMR, these are predicted values and require experimental confirmation.

Experimental Protocol for NMR Spectroscopy

For the definitive structural elucidation of N-desmethylolanzapine, the following experimental

protocol for NMR analysis is recommended.

Sample Preparation:

o Dissolve 5-10 mg of purified N-desmethylolanzapine in approximately 0.6 mL of a suitable
deuterated solvent (e.g., DMSO-ds, CDCIs).
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o Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
e Acquire a H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

e Acquire a 3C NMR spectrum, including a DEPT-135 experiment to differentiate between CH,
CHz, and CHs groups.

o Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-
proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly
bonded protons and carbons.

e An HMBC (Heteronuclear Multiple Bond Correlation) experiment should be conducted to
identify long-range proton-carbon correlations, which is crucial for assigning quaternary
carbons and confirming the overall connectivity.

The following diagram illustrates a typical workflow for NMR-based structure elucidation.
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NMR experimental workflow.

Structural Elucidation by Mass Spectrometry (MS)
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Mass spectrometry is an indispensable tool for determining the molecular weight and
fragmentation pattern of a molecule, providing strong evidence for its structure. High-resolution
mass spectrometry (HRMS) allows for the determination of the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the
molecular formula of N-desmethylolanzapine.

lon Calculated mi/z
[M+H]* 299.1325
M+Na]* 321.1144

[ ]

Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) is used to fragment the protonated molecule ([M+H]*)
and analyze the resulting product ions. The fragmentation pattern provides valuable structural
information. The table below lists the predicted major product ions for N-
desmethylolanzapine.

Putative Fragment

Precursor lon (m/z) Product lon (m/z)

Structure
299.1 256.1 [M+H - C2HsN]*
299.1 198.1 [M+H - CaHoN2]*

Data derived from predicted spectra and fragmentation patterns of similar compounds.

Experimental Protocol for LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly
employed for the analysis of N-desmethylolanzapine in complex matrices.

Chromatographic Conditions:
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e Column: Areverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 pum particle size).

e Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

o Flow Rate: 0.3 mL/min.

Mass Spectrometry Conditions:

« lonization: Electrospray ionization (ESI) in positive ion mode.

e Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, using the transitions
listed in the table above.

o Collision Energy: Optimized for each transition to achieve maximum fragment ion intensity.

The following diagram outlines the workflow for LC-MS/MS analysis.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Biological Sample

Solid-Phase or Liquid-Liquid Extraction

Cleaned Extract

LC Segaration

HPLC/UPLC System

ESI

MS/MS Detection

Tandem Mass Spectrometer

Data Analysis &
Structure Confirmation

Click to download full resolution via product page

LC-MS/MS experimental workflow.
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Conclusion

The structural elucidation of N-desmethylolanzapine is reliably achieved through the
combined application of NMR spectroscopy and mass spectrometry. While experimental NMR
data is not abundantly available in public databases, predicted spectra serve as a robust guide
for confirmation. Mass spectrometry, particularly HRMS and MS/MS, provides definitive
evidence for the molecular formula and key structural fragments. The detailed protocols and
data presented in this guide offer a comprehensive resource for researchers and scientists
involved in the analysis of olanzapine and its metabolites, ensuring accurate identification and
characterization in drug development and clinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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